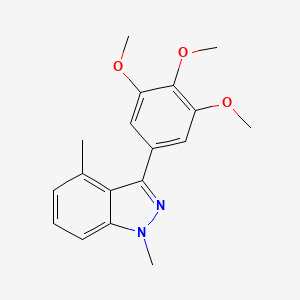

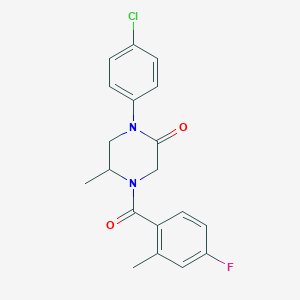

![molecular formula C21H17N3O B5602505 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide CAS No. 5747-82-0](/img/structure/B5602505.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C21H17N3O and its molecular weight is 327.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 327.137162174 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DNA Minor Groove Binding

DNA Minor Groove Binder Hoechst 33258 and its Analogues a Review

discusses the synthetic dye Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA. This binding specificity is utilized in cell biology for chromosome and nuclear staining, and as a model system to investigate DNA sequence recognition and binding. The utility of Hoechst derivatives in radioprotection and as topoisomerase inhibitors highlights their importance in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Fungicidal and Antihelminthic Applications

Benzimidazole Fungicides Mechanism of Action and Biological Impact

elaborates on the role of benzimidazoles as fungicides and anthelmintic drugs in agriculture and veterinary medicine. Their specific action as inhibitors of microtubule assembly, based on binding to tubulin, is central to their use in fungal cell biology and molecular genetics, enabling detailed study of tubulin structure and microtubule function (Davidse, 1986).

Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials reviews the synthesis and application of quinazoline derivatives, including those incorporating the benzimidazole moiety, for electronic devices. These compounds' incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating their potential in organic light-emitting diodes and nonlinear optical materials (Lipunova et al., 2018).

Pharmacological Activities

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives highlights the importance of benzimidazole derivatives in chemotherapeutic agents, showing significant bioactivity against a wide range of diseases with excellent bioavailability, safety, and stability profiles. This comprehensive review summarizes the recent literature on the bioactivity of benzimidazole derivatives, pointing to several therapeutic candidates in human trials (Brishty et al., 2021).

Wirkmechanismus

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been reported to modulate a variety of biochemical pathways, leading to downstream effects such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Result of Action

Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its biological activities, development of new synthetic routes, and investigation of its potential applications in various fields. Given the interesting properties of benzimidazole derivatives, this compound could be a promising candidate for further study .

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-20(14-15-6-2-1-3-7-15)22-17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMBHRGBYQHDRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351242 |

Source

|

| Record name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5747-82-0 |

Source

|

| Record name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

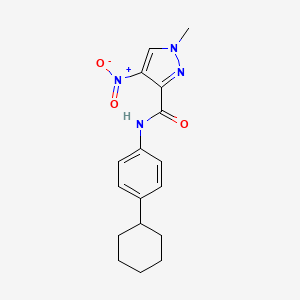

![N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B5602444.png)

![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)

![N-[(FURAN-2-YL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B5602457.png)

![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)

![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)

acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B5602486.png)

![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)

![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)